molecular formula C18H16N2O4 B5798772 methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate

methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate

Cat. No. B5798772
M. Wt: 324.3 g/mol
InChI Key: SKKPPXZXMHDBHA-UHFFFAOYSA-N
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Description

Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate, also known as MPOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation.
Biochemical and Physiological Effects:
methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins that are involved in inflammation. Additionally, methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess anti-oxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in lab experiments is its potential therapeutic applications. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potentially useful compound in the development of new therapeutics. However, one of the limitations of using methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate. One potential direction is the development of new methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate derivatives with improved solubility and bioavailability. Another potential direction is the study of the potential therapeutic applications of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate could be further elucidated to better understand its potential therapeutic applications. Overall, the study of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate holds great promise for the development of new therapeutics for various diseases.

Synthesis Methods

The synthesis of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with phthalic anhydride to obtain 4-(1-hydroxy-2-phthalimidoethyl)phenol. This intermediate is then reacted with methyl chloroacetate to produce methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20-18(22)15-6-4-3-5-14(15)17(19-20)12-7-9-13(10-8-12)24-11-16(21)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKPPXZXMHDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate

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